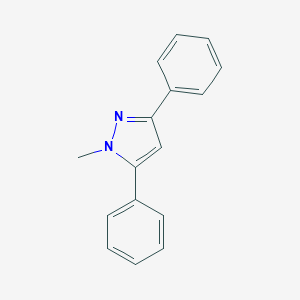
1-Methyl-3,5-diphenylpyrazole
概述
描述
1-Methyl-3,5-diphenylpyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations.
作用机制
The mechanism of action of 1-Methyl-3,5-diphenylpyrazole is not fully understood, but it is believed to act as an inhibitor for various enzymes, including cyclooxygenase-2 (COX-2) and monoamine oxidase (MAO). This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
1-Methyl-3,5-diphenylpyrazole has been shown to have various biochemical and physiological effects, including its ability to reduce inflammation, inhibit tumor growth, and improve cognitive function. This compound has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 1-Methyl-3,5-diphenylpyrazole in lab experiments is its ability to act as an inhibitor for various enzymes, which can be useful for studying enzyme function and regulation. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are many potential future directions for the study of 1-Methyl-3,5-diphenylpyrazole, including its use in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders. This compound may also be useful in the development of new enzyme inhibitors and metal complexes for various applications in scientific research. Further studies are needed to fully understand the mechanism of action and potential therapeutic effects of this compound.
科学研究应用
1-Methyl-3,5-diphenylpyrazole has been extensively studied for its potential applications in scientific research, including its use as a ligand for metal complexes and its ability to act as an inhibitor for various enzymes. This compound has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
属性
CAS 编号 |
19311-79-6 |
|---|---|
产品名称 |
1-Methyl-3,5-diphenylpyrazole |
分子式 |
C16H14N2 |
分子量 |
234.29 g/mol |
IUPAC 名称 |
1-methyl-3,5-diphenylpyrazole |
InChI |
InChI=1S/C16H14N2/c1-18-16(14-10-6-3-7-11-14)12-15(17-18)13-8-4-2-5-9-13/h2-12H,1H3 |
InChI 键 |
SVDTUJAQNAQGGW-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
其他 CAS 编号 |
19311-79-6 |
同义词 |
1-Methyl-3,5-diphenylpyrazole |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-methyl-N-[(E)-1-phenylpropylideneamino]benzenesulfonamide](/img/structure/B98247.png)
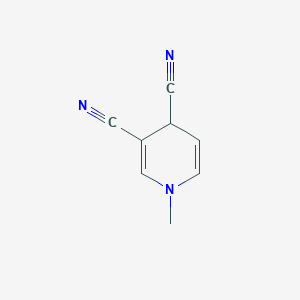
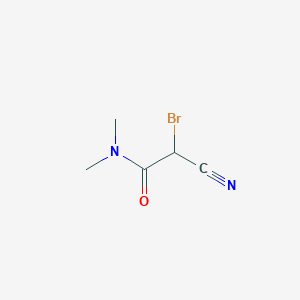
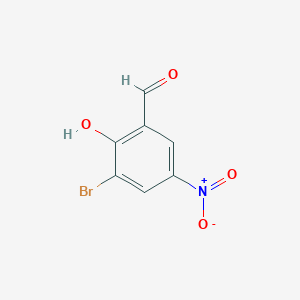
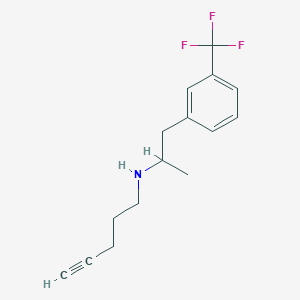

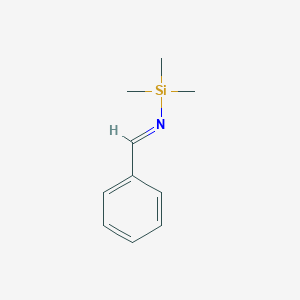
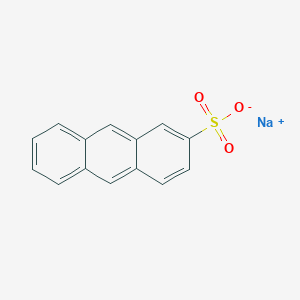
![Isochromeno[3,4-b]chromene-5,12-dione](/img/structure/B98263.png)
